Product packaging for MrgprX2 antagonist-3(Cat. No.:)

MrgprX2 antagonist-3

Cat. No.: B7452592
M. Wt: 337.4 g/mol
InChI Key: SQINLEDSAKOIRP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) Functionality and Pathophysiological Relevance

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a class A G protein-coupled receptor (GPCR) that has garnered significant attention in immunological and neurological research. mdpi.com Primarily expressed on mast cells, particularly connective tissue mast cells found in the skin, MRGPRX2 is also present on sensory neurons, keratinocytes, and eosinophils. nih.govwikipedia.orgnih.govfrontiersin.org Its fundamental role is to act as a receptor for a wide variety of endogenous and exogenous ligands, triggering cellular responses that are distinct from the classical Immunoglobulin E (IgE)-mediated allergic pathways. mdpi.comwikipedia.org

Functionally, MRGPRX2 is a key player in what are known as pseudo-allergic or non-IgE-mediated hypersensitivity reactions. mdpi.comwikipedia.org Unlike traditional allergies that require prior sensitization and involve the IgE receptor (FcεRI), MRGPRX2 can be directly activated by numerous substances, leading to rapid mast cell degranulation. mdpi.comnih.gov Upon activation, mast cells release a host of pre-stored and newly synthesized inflammatory mediators, including histamine (B1213489), tryptase, chymase, cytokines, and chemokines. nih.govnih.govescientpharma.com This process is central to neurogenic inflammation, host defense, and pain perception. mdpi.comnih.govkactusbio.com

The pathophysiological relevance of MRGPRX2 is extensive and linked to a variety of inflammatory and pruritic (itch-related) conditions. nih.govnih.gov Research has implicated MRGPRX2 activation in the development and exacerbation of several dermatologic diseases. For instance, elevated expression of MRGPRX2 has been observed on skin mast cells of patients with chronic spontaneous urticaria and atopic dermatitis. nih.govrupress.org The receptor is activated by neuropeptides like Substance P (SP) and Cortistatin-14, as well as antimicrobial peptides, whose levels are often increased in these inflammatory skin conditions. nih.govfrontiersin.org Furthermore, MRGPRX2 is involved in non-histaminergic itch, a type of itch that does not respond to conventional antihistamines. nih.govmdpi.com Beyond the skin, MRGPRX2 has been associated with asthma, allergic rhinitis, and drug-induced anaphylactoid reactions. mdpi.comnih.gov A number of FDA-approved drugs, including certain neuromuscular blocking agents, fluoroquinolone antibiotics, and opioids like morphine, can activate MRGPRX2, causing adverse drug reactions that mimic allergic responses. mdpi.comwikipedia.orgfrontiersin.org

Rationale for Targeting MRGPRX2 in Research Contexts

The unique characteristics of MRGPRX2 make it a compelling target for academic and pharmaceutical research. A primary rationale for investigating this receptor is its central role in IgE-independent mast cell activation. rupress.org Many patients suffer from hypersensitivity reactions where an IgE-mediated mechanism cannot be identified; MRGPRX2 provides a crucial explanation for these phenomena. mdpi.com Developing antagonists for this receptor could offer new therapeutic avenues for patients with drug hypersensitivities or chronic urticaria who are refractory to standard antihistamine or anti-IgE therapies. escientpharma.comacs.org

Targeting MRGPRX2 is also a promising strategy for dissecting the mechanisms of neurogenic inflammation and chronic itch. nih.govkactusbio.com The receptor acts as a critical link between the nervous and immune systems, being activated by neuropeptides released from sensory nerve endings. kactusbio.com By using specific antagonists, researchers can probe the contribution of mast cell activation to conditions like chronic pain, rosacea, and pruritus. kactusbio.comacs.orgnih.gov This allows for a deeper understanding of the multicellular signaling cascades that drive these often-debilitating symptoms. nih.gov

Furthermore, the wide range of ligands that activate MRGPRX2 presents a unique opportunity for research. nih.gov These ligands include host defense peptides, neuropeptides, and various small molecule drugs. mdpi.comnih.gov Studying the interactions between these diverse agonists and the receptor can provide valuable insights into GPCR pharmacology, including ligand bias, where different agonists can stabilize distinct receptor conformations, leading to varied downstream signaling. nih.gov The development of selective MRGPRX2 antagonists is therefore essential not only for its therapeutic potential but also as a tool to explore the physiological and pathological roles of this multifaceted receptor in health and disease. rupress.orgmdpi.com

Introduction to MrgprX2 Antagonist-3 as a Research Probe

This compound is a specific chemical compound identified as an antagonist of the MRGPRX2 receptor. medchemexpress.comtargetmol.com It emerged from research aimed at discovering novel small molecules for the study and potential treatment of inflammatory disorders, particularly those involving the skin. medchemexpress.com This compound is documented in patent literature, specifically as example E117 in patent WO2021092240A1, which describes a series of compounds designed to inhibit MRGPRX2 activity. medchemexpress.commedchemexpress.comgoogle.com

As a research probe, this compound allows scientists to specifically block the signaling pathway initiated by MRGPRX2 activation. Its utility lies in its ability to help elucidate the precise role of the MRGPRX2 receptor in various biological processes, distinguishing its effects from other mast cell activation pathways, such as the IgE-FcεRI axis. mdpi.comnih.gov In a research setting, this antagonist can be used in in vitro experiments with cell lines (e.g., human mast cells) to inhibit processes like calcium mobilization and the release of inflammatory mediators upon stimulation with known MRGPRX2 agonists. nih.gov It also serves as a critical tool in in vivo animal models to investigate the contribution of MRGPRX2 to pathologies like atopic dermatitis, systemic anaphylaxis, and other inflammatory conditions. nih.govfrontiersin.org

The chemical and physical properties of this compound have been defined, facilitating its use in experimental protocols.

PropertyValue
Molecular FormulaC16H20FN3O2S medchemexpress.com
Molecular Weight337.41 g/mol medchemexpress.com
CAS Number2642174-19-2 medchemexpress.com

By providing a means to selectively inhibit MRGPRX2, this compound and similar molecules are invaluable for validating the receptor as a drug target and for exploring the complex signaling networks that underpin inflammatory and allergic diseases. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20FN3O2S B7452592 MrgprX2 antagonist-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2S)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQINLEDSAKOIRP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Mrgprx2 Antagonism

Elucidation of MRGPRX2 Coupling to G Proteins

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a class A G protein-coupled receptor (GPCR) that, upon activation by various ligands, couples to heterotrimeric G proteins to initiate downstream signaling cascades. nih.gov The activation of these G proteins is a critical step in mediating the physiological and pathological effects associated with MRGPRX2, such as mast cell degranulation and the release of inflammatory mediators. nih.gov Structurally, the intracellular loops and C-terminus of the receptor are involved in the coupling and activation of these G proteins. chemsrc.com

MRGPRX2 has been shown to couple to the pertussis toxin-sensitive Gαi/o family of G proteins. nih.gov Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). medchemexpress.com In the context of mast cells, the Gαi/o pathway is crucial for degranulation. medchemexpress.com Studies have demonstrated that pertussis toxin, an inhibitor of Gαi/o signaling, can block mast cell degranulation induced by MRGPRX2 agonists. nih.govmedchemexpress.com

The receptor also robustly couples to the Gαq/11 family of G proteins. mybiosource.com This coupling is a pivotal event that leads to the activation of phospholipase C (PLC). nih.govmybiosource.com The subsequent signaling cascade is central to the mobilization of intracellular calcium, a key trigger for mast cell degranulation. medchemexpress.eunih.gov

Research suggests that MRGPRX2 may have a promiscuous signaling profile, with the potential to activate all four major G protein subfamilies, including Gα12/13 and Gαs. However, the preference for G protein coupling appears to be context-dependent, with strong evidence supporting robust coupling to Gαq and Gαi. While there is little to no coupling reported with Gα12/13, some studies indicate that MRGPRX2 can activate Gα12/13 pathways. mybiosource.com The functional relevance of Gαs and Gα12/13 coupling in MRGPRX2-mediated physiological responses is still an area of active investigation.

MrgprX2 antagonist-3 functions by preventing the activation of these G protein signaling pathways. By binding to the MRGPRX2 receptor, the antagonist stabilizes the receptor in an inactive conformation, thereby preventing the conformational changes necessary for G protein coupling and activation. medchemexpress.eu This effectively decouples the receptor from its downstream effectors, including Gαi/o and Gαq/11, and abrogates the subsequent signaling events that lead to cellular responses. medchemexpress.eu

Investigation of Gα12/13 and Gαs Protein Involvement

Intracellular Signaling Cascades Modulated by this compound

The antagonistic action of this compound on G protein coupling has direct consequences on the intracellular signaling cascades that are normally initiated upon receptor activation.

A primary consequence of Gαq/11 activation by MRGPRX2 is the stimulation of Phospholipase C (PLC). nih.gov Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). mybiosource.com IP3 then binds to its receptor, the Inositol Triphosphate Receptor (IP3R), on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. mybiosource.com This rise in intracellular calcium is a critical signal for mast cell degranulation. medchemexpress.eu

This compound, by blocking the coupling and activation of Gαq/11, directly inhibits the activation of the PLC-IP3R pathway. medchemexpress.eu This prevents the generation of IP3 and the subsequent release of intracellular calcium, thereby inhibiting mast cell degranulation. medchemexpress.eu The inhibition of this pathway is a key molecular mechanism underlying the therapeutic potential of this compound in inflammatory and allergic conditions.

G Protein SubfamilyDownstream EffectorKey Second MessengerCellular Response Mediated by MRGPRX2Effect of this compound
Gαi/o Adenylyl CyclasecAMP (decreased)Mast cell degranulationInhibition
Gαq/11 Phospholipase C (PLC)IP3, DAG, Ca2+ (increased)Calcium mobilization, Mast cell degranulationInhibition
Gα12/13 RhoGEFsRhoAUnder investigationInhibition (presumed)
Gαs Adenylyl CyclasecAMP (increased)Under investigationInhibition (presumed)

Table 1: G Protein Signaling Pathways of MRGPRX2 and Modulation by this compound

Signaling MoleculeRole in MRGPRX2 PathwayEffect of this compound
Phospholipase C (PLC) Activated by Gαq/11 to produce IP3 and DAGInhibition of activation
Inositol Triphosphate (IP3) Binds to IP3R to release intracellular calciumProduction is inhibited
Inositol Triphosphate Receptor (IP3R) Calcium channel on the endoplasmic reticulumNot activated due to lack of IP3
Diacylglycerol (DAG) Activates Protein Kinase C (PKC)Production is inhibited

Table 2: Key Molecules in the PLC/IP3R Pathway Modulated by this compound

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, P38, JNK)

The activation of MrgprX2 by its ligands triggers several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which comprises extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.govnih.gov These kinases are pivotal in mediating cellular responses such as cytokine production and degranulation. nih.gov

Research indicates that MrgprX2 antagonists can effectively modulate this pathway. For instance, studies have shown that the inhibition of MrgprX2 by certain antagonists leads to a reduction in the phosphorylation of ERK1/2. mdpi.comresearchgate.net This is significant as ERK1/2 is involved in the de novo synthesis of prostaglandins (B1171923) like PGD2 in mast cells following MrgprX2 stimulation by agonists such as substance P (SP). mdpi.com Similarly, the activation of p38 and JNK, which are also downstream of MrgprX2, is implicated in cytokine production. nih.gov Antagonists that attenuate the activation of these kinases can therefore mitigate the inflammatory response. Some natural compounds, like fisetin (B1672732) and rosmarinic acid, have been reported to inhibit p38 and NF-κB signaling, suggesting their potential as MrgprX2 antagonists. nih.govmdpi.com

The table below summarizes the effects of MrgprX2 antagonists on the MAPK pathway based on available research findings.

Target KinaseEffect of AntagonistResearch Findings
ERK1/2 Inhibition of phosphorylationAntagonists reduce SP-induced ERK signaling, which is crucial for PGD2 production. mdpi.com
p38 Attenuation of activationNatural compounds acting as antagonists inhibit p38 signaling, impacting cytokine release. nih.govnih.govmdpi.com
JNK Attenuation of activationMrgprX2 ligands activate JNK, and antagonists are expected to block this activation, reducing inflammatory responses. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition

The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway is another critical downstream effector of MrgprX2. nih.govnih.gov This pathway is involved in a variety of cellular functions, including cell survival, growth, and inflammatory responses. Activation of MrgprX2 by ligands such as LL-37 and SP has been shown to induce the phosphorylation of AKT, a key component of this pathway. nih.govresearchgate.net

This compound has been demonstrated to effectively inhibit the PI3K/AKT pathway. Studies have shown that upon MrgprX2 activation by an agonist, there is a significant increase in the phosphorylation of AKT (p-AKT). nih.gov However, in the presence of an antagonist, this phosphorylation is markedly reduced. researchgate.net This inhibition of the PI3K/AKT pathway is a key mechanism by which MrgprX2 antagonists prevent mast cell degranulation and the release of inflammatory mediators. researchgate.netresearchgate.net For example, the natural flavonoid fisetin has been shown to target the AKT signaling molecule, contributing to its inhibitory effects on mast cell activation. nih.govmdpi.com

The following table outlines the impact of this compound on the PI3K/AKT pathway.

Pathway ComponentEffect of AntagonistResearch Context
PI3K InhibitionAntagonists block the activation of PI3K, a critical upstream kinase in the pathway. researchgate.net
AKT (p-AKT) Decreased phosphorylationAntagonist treatment leads to a significant reduction in the levels of phosphorylated AKT. researchgate.netnih.gov

Calcium Mobilization Dynamics and Inhibition by this compound

A hallmark of mast cell activation via MrgprX2 is a rapid and robust increase in intracellular calcium concentration ([Ca2+]i). mdpi.comescientpharma.com This calcium mobilization is a critical second messenger that triggers degranulation and the release of pre-formed mediators like histamine (B1213489). nih.govescientpharma.com The activation of the Gαi and/or Gαq G-protein subunits following ligand binding to MrgprX2 initiates a signaling cascade, often involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores. nih.govnih.gov

This compound exerts its inhibitory effect by significantly dampening or completely blocking this agonist-induced calcium mobilization. escientpharma.comresearchgate.net Studies using small molecule MrgprX2 antagonists have demonstrated a dose-dependent reduction in calcium influx in response to agonists like compound 48/80. researchgate.net This inhibition of calcium signaling is a primary mechanism by which these antagonists prevent mast cell degranulation. escientpharma.com

The following table summarizes the inhibitory effects of this compound on calcium mobilization.

ParameterEffect of AntagonistSignificance
Intracellular Ca2+ Mobilization InhibitionPrevents the primary trigger for mast cell degranulation. escientpharma.comresearchgate.net
Peak Ca2+ Response ReductionDiminishes the magnitude of the cellular activation signal. aai.org
Sustained Ca2+ Response ShorteningLimits the duration of the degranulation signal. aai.org

Receptor Desensitization and Internalization Processes in the Context of MrgprX2 Antagonism

The cellular response to G protein-coupled receptor (GPCR) activation is tightly regulated by processes of desensitization and internalization, which prevent overstimulation. These processes are often mediated by β-arrestins. nih.gov

Role of β-Arrestin Recruitment and Signaling Bias

Upon agonist binding, GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. aai.org β-arrestins can uncouple the receptor from its G protein, leading to desensitization, and can also act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling. nih.govtandfonline.com

Interestingly, not all MrgprX2 agonists behave in the same manner. Some are "balanced agonists," meaning they activate both G protein-dependent pathways and β-arrestin recruitment. mdpi.com Examples include compound 48/80 and substance P. mdpi.com Other agonists are "G protein-biased," activating G protein signaling but failing to recruit β-arrestin. aai.orgmdpi.com This biased agonism can lead to a lack of receptor desensitization and internalization. aai.org

MrgprX2 antagonists can interfere with these processes. For example, the inverse agonist C9 has been shown to inhibit both G protein-mediated degranulation and β-arrestin recruitment in response to substance P. nih.gov This demonstrates that antagonists can block both major signaling arms of the receptor.

Impact of this compound on Receptor Phosphorylation and Trafficking

Receptor phosphorylation is a key step leading to β-arrestin recruitment and subsequent receptor internalization (trafficking). aai.org While some MrgprX2 agonists like LL-37 have been reported to not induce receptor phosphorylation and internalization, others like substance P do. mdpi.comguidetopharmacology.org The phosphorylation of specific residues, such as Tyr279, has been shown to be important for MrgprX2 internalization. mdpi.com

MrgprX2 antagonists can impact receptor trafficking. The inverse agonist C9, for instance, has been found to inhibit MrgprX2 internalization in response to substance P. nih.gov This suggests that the antagonist stabilizes a receptor conformation that is not a substrate for GRKs and subsequent β-arrestin-mediated endocytosis. By preventing internalization, the antagonist ensures that the receptor remains on the cell surface but in an inactive state. Quercetin has also been shown to modulate the surface expression of MrgprX2 by inhibiting F-actin, leading to the internalization of the receptor. researchgate.net

The table below summarizes the effects of MrgprX2 antagonists on receptor desensitization and trafficking.

ProcessEffect of AntagonistMechanism
β-Arrestin Recruitment InhibitionAntagonists can block the conformational changes required for β-arrestin binding. nih.gov
Receptor Phosphorylation Indirect InhibitionBy preventing the active conformation, antagonists likely prevent GRK-mediated phosphorylation.
Receptor Internalization InhibitionBy blocking β-arrestin recruitment, antagonists prevent the endocytosis of the receptor. nih.govresearchgate.net

Long-Term Receptor Regulation by Antagonistic Intervention

Prolonged exposure to an antagonist can lead to alterations in the expression levels of the receptor on the cell surface. While agonists are known to cause receptor downregulation through internalization and degradation, the effects of antagonists can be more varied. In some G protein-coupled receptor (GPCR) systems, chronic antagonist treatment can lead to an upregulation of receptor numbers on the cell membrane, a phenomenon known as receptor sensitization. However, for MrgprX2, some studies suggest that certain small molecules can suppress receptor expression on the plasma membrane. mdpi.com For instance, chronic exposure of human skin mast cells to interleukin-33 (IL-33) has been shown to virtually eliminate the pseudo-allergic/neurogenic pathway by causing a massive reduction in MrgprX2 expression. mdpi.com While IL-33 is not a direct antagonist, this demonstrates the receptor's capacity for significant downregulation in response to prolonged stimuli.

The mechanism of action of MrgprX2 antagonists typically involves binding to the receptor to prevent its activation by endogenous ligands or altering the receptor's structure to render it inactive. patsnap.com This blockade inhibits mast cell degranulation and the subsequent release of inflammatory mediators like histamine, cytokines, and proteases. patsnap.comescientpharma.com In the long term, this can lead to a state of reduced cellular responsiveness, not only to the specific agonists being blocked but potentially to a broader range of stimuli, thereby mitigating the inflammatory response. patsnap.com

Receptor Desensitization and Internalization

Receptor desensitization is a key mechanism for regulating GPCR signaling. For MrgprX2, agonist-induced desensitization is often mediated by β-arrestins. researchgate.netmdpi.com Balanced agonists, such as substance P and compound 48/80, induce both G protein signaling and β-arrestin recruitment, leading to receptor internalization and desensitization. researchgate.netmdpi.com In contrast, biased agonists may preferentially activate G protein pathways without significant β-arrestin recruitment, resulting in a lack of receptor internalization and desensitization. aai.org

Antagonistic intervention with a compound like this compound would prevent the conformational changes in the receptor that are necessary for G protein activation and subsequent β-arrestin recruitment by agonists. By blocking agonist binding, the antagonist effectively inhibits the initiation of the desensitization and internalization cascade. This can have significant long-term consequences. For instance, by preventing agonist-induced internalization, an antagonist could theoretically maintain the receptor population on the cell surface, poised to respond once the antagonist is removed. However, some antagonists may possess properties that influence receptor trafficking independently of blocking agonist binding.

Research on various MrgprX2 antagonists has shown that they can potently inhibit agonist-induced mast cell degranulation in different mast cell types. nih.gov This inhibition of both early (degranulation) and late-phase (chemokine and prostaglandin (B15479496) release) mast cell activation suggests a comprehensive blockade of the receptor's signaling capabilities. hku.hk

Receptor Trafficking: Recycling versus Degradation

Once internalized, the fate of the MrgprX2 receptor—whether it is recycled back to the plasma membrane or targeted for degradation—is a critical determinant of long-term signaling. The specific ligand that induces internalization can influence this trafficking decision. For example, when activated by substance P, MrgprX2 internalizes into non-recycling and non-degradative macropinosomes. researchgate.net This suggests that the receptor can be sequestered intracellularly for extended periods without being degraded, potentially representing a pool of receptors that can be remobilized to the cell surface under certain conditions.

An antagonist's role in this process is primarily to prevent the initial internalization event. By doing so, it would bypass the intracellular sorting machinery that determines the receptor's fate. The long-term consequence of this would be a stabilization of the receptor population at the cell surface, assuming the antagonist itself does not induce internalization.

The following table summarizes the potential long-term effects of an MrgprX2 antagonist on receptor regulation based on the principles of GPCR pharmacology.

Regulatory MechanismEffect of Agonist (e.g., Substance P)Postulated Long-Term Effect of this compound
Receptor Activation Induces conformational change, G-protein coupling, and downstream signaling.Prevents agonist-induced conformational change, blocking signaling. patsnap.com
β-Arrestin Recruitment Recruited by "balanced" agonists, leading to desensitization. mdpi.comInhibits agonist-induced β-arrestin recruitment.
Receptor Internalization Induced by balanced agonists, leading to removal from the cell surface. researchgate.netmdpi.comPrevents agonist-induced internalization, potentially stabilizing surface receptor levels.
Receptor Desensitization Rapid loss of responsiveness to further stimulation. mdpi.comPrevents desensitization by blocking the initial activation step.
Receptor Trafficking Internalized receptors can be targeted to non-recycling pathways. researchgate.netBy preventing internalization, the antagonist circumvents this trafficking decision.
Downstream Signaling Activation of pathways like ERK1/2 and STIM1. frontiersin.orgInhibition of agonist-induced downstream signaling. hku.hk
Cellular Response Mast cell degranulation and release of inflammatory mediators. escientpharma.comInhibition of mast cell degranulation and mediator release. nih.gov

Impact on Downstream Signaling Pathways

The sustained blockade of MrgprX2 by an antagonist like this compound would lead to a long-term suppression of its downstream signaling cascades. MrgprX2 activation is known to involve Gαi and Gαq proteins, leading to calcium mobilization and the activation of pathways such as phospholipase C-γ (PLC-γ), extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt. hku.hkencyclopedia.pub By preventing the initial receptor activation, an antagonist effectively shuts down these downstream pathways, thereby inhibiting the cellular responses they mediate.

Studies with novel small molecule MrgprX2 antagonists have demonstrated the inhibition of downstream signaling pathways, including PLC-γ, ERK1/2, and Akt. hku.hk This long-term suppression of key signaling nodes would contribute significantly to the therapeutic effects of the antagonist in inflammatory and allergic diseases.

Receptor Ligand Interactions and Pharmacological Characterization of Mrgprx2 Antagonist 3

Binding Kinetics and Affinity Profiling of MrgprX2 Antagonist-3

The affinity and binding kinetics of a ligand for its receptor are fundamental parameters in pharmacology. For this compound, these have been primarily characterized through its inhibitory potency in functional assays.

While a direct equilibrium dissociation constant (Kd) for this compound is not extensively reported in the available literature, its high potency is demonstrated by its half-maximal inhibitory concentration (IC50) values. In studies using freshly isolated human skin mast cells, this antagonist, also referred to as Compound B, demonstrated a potent ability to block Substance P-mediated degranulation with an IC50 of 0.42 nM. frontiersin.orgnih.govnih.gov In the LAD2 human mast cell line, it inhibited degranulation stimulated by various agonists with IC50 values in the low nanomolar range. frontiersin.org For instance, against Cortistatin-14 and Substance P, the IC50 values were 1.0 nM and 1.8 nM, respectively. frontiersin.org Another source reports an IC50 range of 0.042-2.5 nM. medchemexpress.com The Ki value, which is an indicator of binding affinity for an antagonist, was determined to be a subnanomolar 0.142 nM in Ca2+ mobilization assays for a structurally related antagonist, PSB-172656. nih.govdntb.gov.ua

Equilibrium Dissociation Constant (Kd) Determination

Ligand Specificity and Selectivity Studies of this compound

The specificity and selectivity of an antagonist are crucial for its potential as a research tool or therapeutic agent.

This compound has demonstrated potent inhibition against a range of endogenous MRGPRX2 agonists. frontiersin.org In LAD2 mast cells, it effectively blocked degranulation induced by Substance P, Cortistatin-14, PAMP-12, and PACAP-27, showing little to no ligand dependence. frontiersin.orgnih.gov

Substance P: this compound is a potent inhibitor of Substance P-induced mast cell activation. frontiersin.orgnih.govnih.gov It blocked Substance P-stimulated histamine (B1213489) release in human skin explants and tryptase release from isolated human skin mast cells. frontiersin.orgnih.gov

Cortistatin-14: This antagonist demonstrated concentration-dependent inhibition of Cortistatin-14-mediated degranulation in LAD2 cells. frontiersin.org

LL-37: While direct inhibition data for this compound against LL-37 is not explicitly detailed, the receptor MRGPRX2 is known to be activated by LL-37, leading to mast cell degranulation. nih.govnih.govhku.hk Given the broad antagonist activity of this compound against other peptide agonists, it is plausible that it would also inhibit LL-37-induced activation.

The antagonist has also been shown to be effective against exogenous agonists of MRGPRX2.

Compound 48/80: this compound (Compound B) blocked Compound 48/80-mediated activation of peritoneal mast cells isolated from human MRGPRX2 knock-in mice. frontiersin.orgnih.gov This demonstrates its efficacy against this classic mast cell secretagogue.

Select Drugs: MRGPRX2 is implicated in pseudo-allergic drug hypersensitivity reactions induced by certain drugs. nih.gov While specific data on this compound's interaction with a wide range of drugs is not available, its ability to block the receptor suggests it could prevent degranulation triggered by drug agonists that act via MRGPRX2.

The antagonist shows selectivity for MRGPRX2, as it did not affect C3a-stimulated degranulation in LAD2 cells, which is mediated by a different receptor, C3aR1. frontiersin.org

Inhibitory Potency of this compound (Compound B) against Various Agonists

Agonist Cell System Assay IC50 (nM)
Substance P Freshly isolated human skin mast cells Tryptase Release 0.42
Substance P LAD2 human mast cells Degranulation 1.8
Cortistatin-14 LAD2 human mast cells Degranulation 1.0
Compound 48/80 LAD2 human mast cells Degranulation Data not specified
PAMP-12 LAD2 human mast cells Degranulation Data not specified

Table of Compounds | Compound Name | | | :--- | | this compound | | Substance P | | Cortistatin-14 | | LL-37 | | Compound 48/80 | | PAMP-12 | | PACAP-27 | | C3a | | Vofopitant | | Genistein | | QWF | | PSB-172656 | | (R)-ZINC-3573 | | Icatibant | | Daunorubicin hydrochloride |

Cross-Reactivity with Other Mas-Related G Protein-Coupled Receptors (MRGPRs)

No research data is publicly available to detail the cross-reactivity profile of this compound with other members of the Mas-Related G Protein-Coupled Receptor (MRGPR) family.

To assess the selectivity of a receptor antagonist, it is standard practice to screen it against related receptors. In this case, this compound would need to be tested for its ability to bind to and inhibit other human MRGPRs, such as MRGPRX1, MRGPRX3, and MRGPRX4, as well as orthologs in other species like the mouse-specific MrgprB2. Such studies are crucial for determining the compound's specificity for MRGPRX2 and predicting potential off-target effects. However, no such studies have been published for a compound identified as "this compound."

Allosteric Modulation of MRGPRX2 by this compound

There is no scientific evidence to suggest whether this compound acts as an allosteric modulator of the MRGPRX2 receptor.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (e.g., substance P) binds. This binding can result in a conformational change in the receptor that alters the affinity or efficacy of the primary ligand. Some compounds, like the natural product osthole, have been identified as allosteric modulators of MRGPRX2. These modulators can be "negative," reducing receptor activation, or "positive," enhancing it. Determining if an antagonist functions via an allosteric mechanism requires specific assays, such as radioligand binding studies or functional assays in the presence of an orthosteric agonist. No such investigations have been published for "this compound."

Cellular and Organismal Effects of Mrgprx2 Antagonism

Modulation of Mast Cell Activation and Degranulation

MrgprX2 antagonists, including MrgprX2 antagonist-3, have demonstrated significant efficacy in inhibiting mast cell activation and the subsequent release of granular contents. nih.govescientpharma.com This modulation is crucial, as mast cell degranulation is a primary event in the initiation and propagation of allergic and inflammatory responses. nih.gov

Inhibition of β-Hexosaminidase Release

The release of β-hexosaminidase is a well-established marker of mast cell degranulation. Studies have shown that MrgprX2 antagonists can effectively inhibit the release of this enzyme from mast cells. For instance, in human mast cell lines (LAD2) and human skin-derived mast cells, specific antagonists have been shown to block β-hexosaminidase release induced by MRGPRX2 agonists like Substance P (SP). nih.gov One study demonstrated that a novel antagonist, Compound B, selectively inhibits the MRGPRX2-dependent enhancement of β-hexosaminidase release when mast cells are dually stimulated with both an FcεRI activator and an MRGPRX2 agonist. nih.govresearchgate.net This indicates a specific action on the MRGPRX2 pathway.

Another study utilizing the LAD2 human mast cell line observed a concentration-dependent degranulation, measured by β-hexosaminidase release, upon stimulation with various agonists. frontiersin.org The use of MRGPRX2 antagonists in such experimental setups consistently leads to a reduction in β-hexosaminidase release, confirming their inhibitory effect on mast cell degranulation. nih.govfrontiersin.orgevommune.com

Table 1: Effect of MrgprX2 Antagonists on β-Hexosaminidase Release

Cell Type Stimulant Antagonist Outcome Reference
LAD2 cells, Human skin-derived MCs Substance P C9 Inhibition of β-hexosaminidase release nih.gov
Freshly isolated human skin mast cells Substance P + anti-IgE Compound B Selective inhibition of MRGPRX2-dependent β-hexosaminidase release nih.govresearchgate.net
LAD2 cells Various MRGPRX2 agonists EVO756 Inhibition of degranulation (β-hexosaminidase release) evommune.com

Suppression of Histamine (B1213489) Release

Histamine is a key preformed mediator stored in mast cell granules, and its release contributes significantly to the symptoms of allergic reactions. mdpi.com MrgprX2 antagonists have been shown to potently suppress histamine release from mast cells. nih.gov In ex vivo human skin models, pretreatment with MRGPRX2 antagonists resulted in a concentration-dependent inhibition of SP-induced histamine release, with some antagonists achieving complete blockade. nih.govresearchgate.net This demonstrates the direct impact of MRGPRX2 antagonism on a physiologically relevant response in human tissue. nih.gov Notably, these antagonists did not induce histamine release on their own. nih.gov Studies have also highlighted that while MRGPRX2 activation by certain ligands leads to robust histamine release, this can be effectively curtailed by specific antagonists. mdpi.comfrontiersin.org

Table 2: Impact of MrgprX2 Antagonists on Histamine Release

Model System Stimulant Antagonist Outcome Reference
Ex vivo human skin Substance P Compound A, Compound B Concentration-dependent inhibition of histamine release nih.govresearchgate.net
MRGPRX2 knock-in mice peritoneal mast cells Substance P, Ciprofloxacin (B1669076) Not specified Suppression of histamine release frontiersin.org

Attenuation of Tryptase and Chymase Secretion

Tryptase and chymase are major proteases stored in and released from mast cell granules upon activation. mdpi.comfrontiersin.org These proteases play a role in tissue remodeling and inflammation. Activation of MRGPRX2 on human mast cells, which are typically of the tryptase- and chymase-expressing subtype (MCTC), leads to the secretion of these enzymes. escientpharma.comfrontiersin.orgencyclopedia.pub Research has demonstrated that MrgprX2 antagonists can effectively reduce the release of tryptase. For instance, a potent antagonist, Compound B, showed concentration-dependent inhibition of SP-stimulated tryptase release from freshly isolated human skin mast cells. nih.govresearchgate.net Similarly, SP-stimulated MRGPRX2-knock-in peritoneal mast cells released significant amounts of chymase, a response that can be mitigated by MRGPRX2 antagonism. frontiersin.org

Impact on Inflammatory Mediator Production

Beyond inhibiting the immediate release of preformed granular contents, MrgprX2 antagonism also affects the de novo synthesis and secretion of various inflammatory mediators, including cytokines and chemokines. escientpharma.comfrontiersin.org

Cytokine Expression and Secretion (e.g., TNF-α, IL-6, IL-8, IL-13, IL-31, MCP-1)

Activation of MRGPRX2 can lead to the production and release of a range of pro-inflammatory cytokines and chemokines. fu-berlin.de Studies have shown that MRGPRX2 antagonists can significantly reduce the expression of these molecules.

In one study, the MRGPRX2 antagonist GE1111 was shown to significantly reduce the gene expression of IL-13, IL-31, MCP-1, and TNF-α in mast cells that were stimulated with an MRGPRX2 agonist. nih.gov Another study using a co-culture model of mast cells and keratinocytes found that GE1111 inhibited the expression of TSLP, IL-13, MCP-1, TNF-α, and IL-1β. researchgate.netnih.gov Furthermore, in a model of rosacea, GE1111 treatment decreased the gene expression of IL-8, IL-13, and IL-17. hku.hk

The chemokine MCP-1 (CCL2) and the cytokine IL-8 are also implicated in MRGPRX2-mediated inflammation. frontiersin.org Pretreatment of mast cells with the natural compound osthole, which exhibits MRGPRX2 antagonistic properties, resulted in a significant reduction in IL-8 and MCP-1 production following stimulation with MRGPRX2 ligands. frontiersin.org These findings underscore the role of MrgprX2 antagonists in dampening the broader inflammatory cascade orchestrated by mast cells. nih.gov

Table 3: Effect of MrgprX2 Antagonists on Cytokine and Chemokine Expression

Antagonist Cell/Model System Stimulant Inhibited Mediators Reference
GE1111 LAD-2 Mast Cells Cortistatin-14 IL-13, IL-31, MCP-1, TNF-α nih.gov
GE1111 Mast Cell/Keratinocyte Co-culture Mast Cell Supernatant TSLP, IL-13, MCP-1, TNF-α, IL-1β researchgate.netnih.gov
GE1111 Rosacea Model LL-37 IL-8, IL-13, IL-17 hku.hk
Osthole LAD2 Mast Cells Compound 48/80, Substance P, LL-37 IL-8, MCP-1 frontiersin.org

Prostaglandin (B15479496) Synthesis Inhibition (e.g., PGD2)

Activation of MRGPRX2 on mast cells leads to the de novo synthesis of various inflammatory mediators, including prostaglandins (B1171923) like PGD2. nih.govnih.gov Studies have demonstrated that MRGPRX2 antagonists can markedly inhibit the synthesis of PGD2 induced by MRGPRX2 agonists such as Substance P (SP). nih.govresearchgate.net This inhibition is a key aspect of the anti-inflammatory effects of these antagonists. The activation of downstream signaling pathways, such as the p42/44 mitogen-activated protein kinase (MAPK) pathway, is also inhibited by these antagonists, further contributing to the reduction in inflammatory mediator production. nih.gov Novel small molecule MRGPRX2 antagonists have been shown to inhibit the late phase of mast cell activation, which is associated with prostaglandin release. nih.govresearchgate.net

Chemokine Production Modulation

MRGPRX2 activation on mast cells also triggers the production and release of a variety of chemokines and cytokines that contribute to the inflammatory cascade. nih.govpitt.edu For instance, activation by SP can induce the release of chemokines such as MCP-1 (CCL2), IL-8 (CXCL8), CCL3, and CCL4. nih.gov

Research has shown that MrgprX2 antagonists can effectively modulate the production of these inflammatory mediators. For example, the novel MRGPRX2 antagonist GE1111 has been shown to significantly reduce the gene expression of MCP-1 and TNF-α in mast cells. hku.hk Similarly, another natural compound, osthole, has been found to inhibit the release of MCP-1 and IL-8 from mast cells stimulated with MRGPRX2 agonists. frontiersin.org In studies involving co-cultures of mast cells and keratinocytes, the antagonist GE1111 was able to inhibit the expression of inflammatory cytokines in mast cells, including MCP-1, IL-13, IL-31, and TNF-α. frontiersin.org Furthermore, in keratinocytes challenged with supernatant from activated mast cells, GE1111 treatment led to a significant decrease in the gene expression of IL-1ß, IL-13, TNF-α, MCP-1, and TSLP. frontiersin.org

These findings highlight the potential of this compound and similar compounds to disrupt the inflammatory cycle by suppressing the production of key chemokines and cytokines from both mast cells and other skin cells.

Cellular Crosstalk and Phenotypic Changes Influenced by this compound

The inflammatory environment in the skin involves complex interactions between various cell types. This compound has been shown to influence these interactions and the resulting phenotypic changes.

Mast Cell-Keratinocyte Interactions

The communication between mast cells and keratinocytes is a critical factor in the pathogenesis of inflammatory skin diseases. hku.hknih.gov When mast cells are activated via MRGPRX2, they release mediators that can in turn activate keratinocytes, leading to further inflammation. nih.gov

Studies using in vitro models have demonstrated that supernatant from mast cells activated by an MRGPRX2 agonist can induce inflammatory responses in keratinocytes. frontiersin.orgnih.gov However, when the mast cells are pre-treated with an MRGPRX2 antagonist like GE1111, the subsequent inflammatory response in keratinocytes is significantly reduced. frontiersin.orgnih.gov Specifically, GE1111 treatment of mast cells was shown to protect keratinocyte cell integrity by reducing the expression of Thymic Stromal Lymphopoietin (TSLP) and preserving the expression of the tight junction protein claudin-1 in keratinocytes. frontiersin.org This indicates that MrgprX2 antagonists can interrupt the inflammatory signaling from mast cells to keratinocytes.

Mast Cell-Macrophage Interactions

The interplay between mast cells and macrophages is another important aspect of skin inflammation. Research has explored the effects of MrgprX2 antagonism on this interaction. In an in vitro model, the phagocytotic activity of RAW 264.7 macrophage cells was assessed after being challenged with supernatant from mast cells treated with an MRGPRX2 agonist. frontiersin.orgresearchgate.net The results showed that the supernatant from activated mast cells impaired macrophage phagocytosis. frontiersin.org

Crucially, treatment of the mast cells with the MRGPRX2 antagonist GE1111 was able to significantly restore the phagocytotic activity of the macrophages. frontiersin.orgfrontiersin.org This suggests that by blocking MRGPRX2 on mast cells, the release of factors that suppress macrophage function is inhibited, thereby helping to maintain normal immune surveillance in the skin.

Effects on Tight Junction Proteins and Skin Barrier Integrity

A hallmark of many inflammatory skin diseases is a compromised skin barrier, which is partly due to the disruption of tight junction proteins. researchgate.net Research has shown that MrgprX2 antagonists can have a protective effect on skin barrier integrity.

In a mouse model of atopic dermatitis, treatment with the MRGPRX2 antagonist GE1111 preserved the expression of the tight junction protein Involucrin. nih.govresearchgate.net In vitro studies have further corroborated these findings, showing that GE1111 can reverse the decreased expression of claudin-1 in keratinocytes that is induced by mediators from activated mast cells. hku.hkfrontiersin.org These results strongly suggest that by inhibiting MRGPRX2-mediated mast cell activation, these antagonists can help maintain the structural integrity of the skin barrier.

Influence on Immune Cell Infiltration

A key feature of skin inflammation is the infiltration of various immune cells into the affected tissue. frontiersin.org Activation of MrgprB2 (the mouse ortholog of human MRGPRX2) has been shown to be crucial for the recruitment of immune cells, such as neutrophils and monocytes, in response to inflammatory stimuli like Substance P. pitt.edunih.gov

Studies using Mrgprb2-deficient mice have demonstrated a significant reduction in immune cell infiltration in models of neurogenic inflammation and postoperative pain. pitt.edufrontiersin.org Furthermore, treatment with an MRGPRX2 antagonist has been shown to decrease immune cell infiltration in a mouse model of rosacea, indicating a reduction in skin inflammation. hku.hk This effect is likely mediated by the decreased production of chemokines that attract these immune cells to the site of inflammation.

Effects on Pruritogenic Signaling Pathways

The Mas-related G protein-coupled receptor member X2 (MRGPRX2) is a key receptor implicated in itch, particularly in forms not mediated by histamine. google.comnih.gov Located on mast cells and sensory neurons, MRGPRX2 is activated by a variety of ligands, including neuropeptides like Substance P (SP), leading to mast cell degranulation and the release of inflammatory mediators that cause itch. google.comescientpharma.comencyclopedia.pub Antagonism of this receptor represents a targeted approach to interrupt these pruritogenic (itch-inducing) signaling pathways.

Modulation of Itch-Related Behavior in Research Models

The efficacy of MrgprX2 antagonists in reducing itch has been demonstrated in various research models, primarily using mice. These studies often involve injecting an itch-inducing substance (pruritogen) into the skin and quantifying the resulting scratching behavior.

Several MrgprX2 agonists, such as Substance P and compound 48/80, are known to induce significant itch responses in wild-type mice. frontiersin.orgnih.gov However, this response is markedly reduced in mice genetically engineered to lack the Mrgpr cluster of genes, highlighting the crucial role of these receptors in mediating the itch signal. google.comgoogle.com

Specific antagonists have been developed and tested in these models. For instance, a tripeptide antagonist known as QWF has been shown to significantly inhibit itch provoked by pruritogens like Substance P, compound 48/80, and SLIGRL when co-injected in the cheek of mice. google.comgoogle.com Another potent and selective oral antagonist, referred to as Compound B, has been shown to completely block the itch response induced by compound 48/80 in human MRGPRX2 knock-in mice. frontiersin.orgnih.govresearchgate.net These knock-in mice are essential for research as some antagonists are specific to the human receptor. researchgate.net

The table below summarizes findings from behavioral studies on MrgprX2 antagonists.

MrgprX2 AntagonistPruritogenResearch ModelObserved Effect on Itch BehaviorReference
QWFSubstance P (SP)Mouse cheek modelSignificant reduction in scratching bouts. google.comgoogle.com google.com, google.com
QWFCompound 48/80Mouse cheek modelSignificant reduction in scratching bouts. google.comgoogle.com google.com, google.com
QWFSLIGRLMouse cheek modelSignificant decrease in provoked itch. google.com google.com
Compound BCompound 48/80Human MRGPRX2 knock-in miceComplete blockade of the itch response. nih.gov nih.gov

This table is interactive. Click on the headers to sort the data.

These findings from animal models provide strong evidence that blocking the MrgprX2 receptor can effectively interrupt the signaling cascade that leads to the sensation of itch and the subsequent scratching behavior. frontiersin.orgnih.gov

Role in Non-Histaminergic Pruritus Mechanisms

A significant portion of chronic itch conditions are not responsive to antihistamines, indicating the involvement of non-histaminergic pathways. google.commdpi.com MrgprX2 is a central player in these mechanisms. nih.govmdpi.com The receptor is activated by basic secretagogues, which leads to IgE-independent mast cell degranulation. escientpharma.comjci.org This activation triggers the release of a variety of mediators, including histamine, tryptase, chymase, cytokines, and chemokines, which contribute to neurogenic inflammation, chronic pruritus, and pain. escientpharma.commdpi.com

The role of MrgprX2 in non-histaminergic itch is particularly evident in the context of Substance P (SP). nih.gov SP is a potent endogenous pruritogen. google.comgoogle.com While it was classically thought to act through the neurokinin-1 (NK-1) receptor, studies have surprisingly shown that SP-induced itch persists in mice lacking the NK-1 receptor. google.comgoogle.com Conversely, in mice where the Mrgpr gene cluster is knocked out, SP fails to induce an itch response. google.comgoogle.com This demonstrates that SP provokes itch primarily through Mrgprs rather than its classical receptor. google.comnih.gov

MrgprX2 antagonists, therefore, offer a therapeutic strategy specifically for non-histamine-mediated itch. google.com By blocking the receptor, these antagonists prevent mast cell activation and degranulation induced by ligands like SP. google.comescientpharma.com This inhibition has been observed in vitro, where antagonists like QWF block the activation of human MRGPRX2 by various medications and secretagogues, and in ex vivo human skin models where they block SP-stimulated histamine release. frontiersin.orgjci.org This mechanism is distinct from antihistamines, which only block the action of one of the many mediators released by mast cells. nih.gov

The table below details the role of MrgprX2 in non-histaminergic pruritus.

Pruritogen/MediatorReceptor(s) InvolvedEffect of MrgprX2 AntagonismMechanismReference
Substance P (SP)MRGPRX2, MrgprA1Inhibition of itch and mast cell degranulation. google.comnih.govBlocks SP activation of Mrgprs on sensory neurons and mast cells. google.comnih.gov google.com, nih.gov
Compound 48/80MRGPRX2, MrgprB2Inhibition of itch and mast cell degranulation. frontiersin.orgjci.orgPrevents IgE-independent mast cell degranulation. jci.org jci.org, frontiersin.org
TryptaseProtease-Activated Receptor 2 (PAR2)Indirectly reduces tryptase release.By preventing mast cell degranulation, the release of tryptase, a major non-histaminergic itch mediator, is reduced. mdpi.com mdpi.com

This table is interactive. Click on the headers to sort the data.

Advanced Methodologies in Mrgprx2 Antagonist Research

High-Throughput Screening (HTS) for MRGPRX2 Antagonists

High-throughput screening (HTS) serves as a cornerstone in the discovery of novel MRGPRX2 antagonists. This automated process allows for the rapid assessment of large chemical libraries to identify compounds that modulate MRGPRX2 activity. The primary goal is to find "hit" compounds that can be further optimized into lead candidates. For a target like MRGPRX2, which is implicated in non-IgE-mediated allergic and inflammatory reactions, HTS assays are designed to measure key cellular events following receptor activation. frontiersin.orgnih.gov

Functional Bioassays (Calcium Flux, Degranulation Assays)

Functional bioassays are critical for determining the physiological effect of a potential antagonist on mast cells, the primary cell type expressing MRGPRX2.

Calcium Flux Assays: MRGPRX2 activation leads to an increase in intracellular calcium (Ca2+) levels, a crucial second messenger in mast cell degranulation. tandfonline.com Calcium flux assays are a common HTS method to screen for antagonists. In this assay, cells expressing MRGPRX2 are loaded with a calcium-sensitive fluorescent dye. When an agonist is added, the receptor is activated, causing a rapid influx of calcium and a corresponding increase in fluorescence. The ability of a test compound, such as a potential MrgprX2 antagonist, to inhibit this fluorescence increase upon agonist stimulation indicates its antagonistic activity. tandfonline.comnih.gov This method is highly adaptable for HTS due to its speed and sensitivity. researchgate.net

Degranulation Assays: Mast cell degranulation, the release of inflammatory mediators like histamine (B1213489) and β-hexosaminidase from intracellular granules, is a hallmark of MRGPRX2 activation. nih.govtandfonline.com Degranulation assays provide a direct measure of the functional consequence of receptor antagonism. A common method involves quantifying the release of β-hexosaminidase, an enzyme co-released with histamine, using a colorimetric substrate. The inhibition of agonist-induced β-hexosaminidase release in the presence of a test compound confirms its antagonistic properties. nih.govfrontiersin.org These assays are vital for validating hits from initial screens and provide a more physiologically relevant measure of a compound's efficacy. frontiersin.org

Functional Bioassay Principle Typical Readout Relevance to MrgprX2 Antagonist Research
Calcium FluxMeasurement of changes in intracellular calcium concentration upon receptor activation.Fluorescence intensity change.Rapid and sensitive primary screen for identifying compounds that block the initial signaling cascade of MRGPRX2. tandfonline.com
Degranulation (β-hexosaminidase release)Quantification of the release of granular contents (e.g., β-hexosaminidase) from mast cells.Colorimetric or fluorometric signal from substrate cleavage.Confirms the functional inhibition of the ultimate physiological response of mast cells, providing a more direct link to therapeutic potential. nih.govfrontiersin.org

Receptor Activation Assays (β-Arrestin Recruitment, G Protein Activation)

These assays focus on the immediate molecular events following receptor-ligand interaction, providing insights into the mechanism of antagonism.

β-Arrestin Recruitment Assays: Upon activation, many G protein-coupled receptors (GPCRs), including MRGPRX2, recruit β-arrestin proteins, which play a role in receptor desensitization and signaling. aai.orgmdpi.com β-arrestin recruitment assays are widely used in HTS to identify both agonists and antagonists. discoverx.com In these assays, the receptor and β-arrestin are tagged with components of a reporter system (e.g., enzyme fragments). The binding of an antagonist will prevent the agonist-induced recruitment of β-arrestin, thus inhibiting the generation of the reporter signal. tandfonline.com This assay is valuable for identifying antagonists that may act through mechanisms other than direct G protein signaling blockade.

G Protein Activation Assays: MRGPRX2 couples to G proteins to initiate its signaling cascade. nih.gov Assays that measure G protein activation, such as GTPγS binding assays, can be used to screen for antagonists. These assays measure the binding of a non-hydrolyzable GTP analog (GTPγS) to G proteins upon receptor activation. An antagonist will inhibit the agonist-induced increase in GTPγS binding. While more technically challenging than calcium or β-arrestin assays, they provide direct evidence of a compound's ability to block the very first step in the G protein-mediated signaling pathway.

Computational Approaches in Antagonist Design and Characterization

Computational methods are indispensable in modern drug discovery, enabling the rational design and characterization of antagonists like MrgprX2 antagonist-3. These approaches save time and resources by predicting how a compound might interact with its target receptor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org In the context of MRGPRX2, docking studies are used to predict how potential antagonists fit into the receptor's binding pocket. researchgate.net By understanding the binding mode, researchers can prioritize compounds for synthesis and testing. For instance, studies have used molecular docking to investigate how natural compounds and synthetic molecules interact with MRGPRX2, suggesting potential allosteric or competitive inhibition mechanisms. frontiersin.org

Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target receptor to design novel antagonists. nih.gov The recent elucidation of the cryo-electron microscopy (cryo-EM) structures of MRGPRX2 has been a significant breakthrough, providing a high-resolution map of the receptor's architecture. nih.gov This structural information allows for the rational design of molecules with improved potency and selectivity. By identifying key residues in the binding pocket, chemists can design compounds that make optimal interactions, leading to tighter binding and more effective antagonism. This approach has been instrumental in the development of potent and selective MRGPRX2 modulators. uni-bonn.dehku.hk

Receptor Mutagenesis and Polymorphism Analysis in MRGPRX2 Research

Understanding how genetic variations in the MRGPRX2 gene affect antagonist binding and receptor function is crucial for developing effective therapies.

Investigating Functional Consequences of Single Nucleotide Polymorphisms (SNPs) (e.g., N62S, S325L)

Single nucleotide polymorphisms (SNPs) are common genetic variations that can alter the structure and function of proteins like MRGPRX2, potentially influencing an individual's susceptibility to drug-induced mast cell degranulation and hypersensitivity reactions. encyclopedia.pubnih.gov Researchers have identified numerous SNPs in the coding regions of the human MRGPRX2 gene. encyclopedia.pubfrontiersin.org

The investigation into the functional outcomes of these SNPs is crucial. For instance, the N62S (Asn62Ser) mutation has been shown to result in a "loss-of-function" phenotype. frontiersin.org Studies using in vitro cell-based assays have demonstrated that this mutation leads to reduced cytosolic calcium responses upon stimulation with MRGPRX2 ligands. frontiersin.org This suggests that individuals carrying the N62S variant may have a decreased response to certain agonists that activate MRGPRX2. frontiersin.org

Conversely, other SNPs have been identified as conferring a "gain-of-function" phenotype. The S325L (Ser325Leu) variant, for example, is associated with increased mast cell activation and degranulation in response to the neuropeptide Substance P (SP). mdpi.com Such gain-of-function variants could predispose individuals to hyperactivation of MRGPRX2. encyclopedia.pubmdpi.com

The functional implications of various MRGPRX2 SNPs are summarized in the table below:

SNPAmino Acid ChangeFunctional ConsequencePhenotypeReference
rs10833049Asparagine to Serine at position 62 (N62S)Reduced calcium response to Substance P and daunorubicinLoss-of-function frontiersin.orgresearchgate.net
Not specifiedSerine to Leucine at position 325 (S325L)Increased degranulation in response to Substance PGain-of-function mdpi.com
rs141744602Glycine to Glutamic acid at position 165 (G165E)Loss of degranulation response to various ligandsLoss-of-function nih.govresearchgate.net
rs372988289Aspartic acid to Histidine at position 184 (D184H)Loss of degranulation response to various ligandsLoss-of-function nih.govresearchgate.net
rs150365137Tryptophan to Arginine at position 243 (W243R)Unresponsive to tested ligandsLoss-of-function nih.govresearchgate.net
rs140862085Histidine to Tyrosine at position 259 (H259Y)Unresponsive to tested ligandsLoss-of-function nih.govresearchgate.net
Not specifiedValine to Phenylalanine at position 123 (V123F)Loss of SP-induced Ca2+ mobilization and degranulationLoss-of-function mdpi.comresearchgate.net
Not specifiedValine to Methionine at position 282 (V282M)Loss of SP-induced Ca2+ mobilization and degranulationLoss-of-function mdpi.comresearchgate.net

These findings highlight the importance of considering genetic variations in MRGPRX2 when developing and evaluating antagonists, as individual responses to these drugs could be significantly influenced by their genetic makeup.

Site-Directed Mutagenesis for Key Residue Identification

Site-directed mutagenesis is a powerful technique used to pinpoint specific amino acid residues that are critical for receptor function, ligand binding, and signal transduction. upenn.edunih.govresearchgate.net By systematically replacing specific amino acids within the MRGPRX2 protein, researchers can assess the impact of these changes on the receptor's activity.

This methodology has been instrumental in identifying key residues within MRGPRX2's binding pocket and other domains that are essential for its activation by different ligands. For example, studies have shown that mutating certain residues can abolish the receptor's response to some agonists while leaving its response to others intact. nih.gov This suggests that different ligands may interact with distinct sites on the receptor. nih.gov

Research has revealed that residues such as G165, D184, W243, and H259 are crucial for the activation of MRGPRX2 by Substance P. nih.gov However, for another agonist, PAMP(9-20), only residues D184 and W243 were found to be important. nih.gov This differential requirement of residues for activation by various agonists underscores the complexity of ligand-receptor interactions.

The following table summarizes the findings from site-directed mutagenesis studies on key residues of MRGPRX2:

MutantOriginal ResidueSubstituted ResidueEffect on Activation by Substance PEffect on Activation by PAMP(9-20)Reference
G165EGlycineGlutamic acidNecessary for activationNot essential nih.gov
D184NAspartic acidAsparagineNecessary for activationImportant for activation nih.gov
W243RTryptophanArginineNecessary for activationImportant for activation nih.gov
H259YHistidineTyrosineNecessary for activationNot essential nih.gov

These studies provide valuable insights into the molecular determinants of MRGPRX2 activation and can guide the rational design of antagonists that target specific ligand-binding sites.

Advanced Imaging Techniques in Mast Cell Studies

Advanced imaging techniques are indispensable for visualizing the cellular processes involved in mast cell activation and degranulation, providing a window into the effects of MRGPRX2 antagonists.

Confocal Microscopy for Granule Release Visualization

Confocal microscopy offers high-resolution optical imaging that allows for the detailed visualization of subcellular structures and dynamic processes within living cells. In the context of MRGPRX2 research, confocal microscopy has been used to observe the release of granules from mast cells following activation. escientpharma.comfrontiersin.org

Studies have employed time-lapse confocal microscopy to demonstrate that MRGPRX2 agonists rapidly induce the release of granules from primary human mast cells. escientpharma.com These granules contain a host of inflammatory mediators, including histamine and tryptase. escientpharma.com The application of small molecule MRGPRX2 antagonists has been shown to completely inhibit this agonist-induced degranulation, providing clear visual evidence of their efficacy at the single-cell level. escientpharma.com Furthermore, confocal microscopy has been used to show that some compounds, like osthole, can reduce both the surface and intracellular expression of MRGPRX2 in mast cells. frontiersin.orgnih.gov

Immunofluorescence for Protein Expression and Localization

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect and visualize the location of specific proteins within a cell or tissue. This method has been widely used to study the expression and localization of MRGPRX2 in various cell types and tissues. researchgate.netnih.gov

Double immunofluorescence staining has confirmed that MRGPRX2 is predominantly expressed in mast cells. nih.gov These studies often use an antibody against tryptase, a mast cell-specific marker, in conjunction with an anti-MRGPRX2 antibody to co-localize the two proteins. researchgate.netnih.gov Immunofluorescence has also revealed that MRGPRX2 is found both on the cell surface and within the granules of mast cells. nih.gov

This technique has been crucial in comparing MRGPRX2 expression in healthy versus diseased tissues. For example, immunofluorescence staining has shown a significant upregulation of MRGPRX2 expression in the lung mast cells of asthma patients compared to non-asthmatic individuals. researchgate.netnih.gov Similarly, increased numbers of MRGPRX2-expressing mast cells have been observed in the skin of patients with maculopapular cutaneous mastocytosis. nih.gov These findings from immunofluorescence studies highlight the potential role of MRGPRX2 in various inflammatory and allergic diseases and underscore its importance as a therapeutic target.

Structure Activity Relationships and Rational Design of Mrgprx2 Antagonists

Identification of Pharmacophore Features for MrgprX2 Antagonism

A pharmacophore model for MrgprX2 antagonism outlines the essential molecular features required for a molecule to block receptor activity. Structural studies of the MRGPRX2 receptor have identified a ligand-binding pocket that can be divided into two sub-pockets: a negatively charged sub-pocket 1 and a hydrophobic sub-pocket 2. nih.gov Small molecule antagonists are thought to primarily interact with the acidic sub-pocket 1. nih.gov

Key pharmacophoric features often include:

Aromatic Ring Systems: Many antagonists are built around heterocyclic or aromatic scaffolds, such as quinazolines or tricyclic benzimidazoles, which form crucial interactions within the binding site. nih.govuni-bonn.de

Hydrogen Bond Donors and Acceptors: Specific placement of these groups is necessary to engage with key amino acid residues in the receptor.

Cationic or Polar Groups: Given the negatively charged nature of sub-pocket 1, formed by acidic residues like D184 and E164, antagonists often incorporate features that can form favorable electrostatic interactions. nih.gov

Three-dimensional pharmacophore modeling has confirmed that cationic amphiphilic properties are a feature of many molecules that interact with MRGPRX2, including both agonists and antagonists. frontiersin.orgfrontiersin.org The design of antagonists often involves fine-tuning these features to prevent the conformational change required for receptor activation.

Scaffold Exploration and Optimization Strategies

The journey to discover potent MrgprX2 antagonists often begins with a "hit" compound identified through high-throughput screening (HTS) or from existing chemical libraries. nih.govnih.gov From this starting point, medicinal chemists employ scaffold exploration and optimization to enhance potency, selectivity, and drug-like properties.

One prominent example began with the identification of Compound 2 (ZINC16991592), which possesses a quinazoline (B50416) core and showed moderate antagonist activity with a Kᵢ value of 189 nM. nih.gov Structure-activity relationship (SAR) studies around this scaffold revealed that the quinazole ring was highly sensitive to modification, with most changes leading to a loss of activity. nih.gov This suggested a very tight and specific interaction in that region of the binding pocket. In contrast, exploration of substitutions on the pyridine (B92270) ring of the scaffold proved highly fruitful. nih.gov

Another successful strategy involved the exploration of tricyclic benzimidazole (B57391) derivatives, which led to the identification of highly potent antagonists. uni-bonn.de Similarly, researchers have used natural flavonoids, such as genistein, as a lead scaffold to design novel benzo[de]isoquinoline and phenalen-1-one-based antagonists. hku.hk This process of scaffold hopping—replacing a core molecular structure with a chemically different one that maintains similar biological activity—is a key strategy for discovering novel chemical matter with improved properties.

Fragment-Based Drug Discovery Approaches for MRGPRX2 Antagonists

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds for challenging targets like GPCRs. openaccessjournals.comfrontiersin.org This approach begins by screening libraries of very small molecules, or "fragments," which typically have low molecular weight and bind to the target with low affinity. wiley.com Biophysical techniques are used to detect these weak interactions and determine the fragment's binding mode, providing a highly effective starting point for building more potent molecules. openaccessjournals.com

This methodology has been successfully applied to MRGPRX2. A multi-disciplinary approach using FBDD led to the development of PSB-172656, a potent and selective small-molecule MRGPRX2 antagonist. researchgate.netdntb.gov.ua The initial fragment hit was systematically optimized through a process of fragment linking or growing, where chemical moieties are added to the core fragment to extend its interactions into adjacent pockets of the binding site. frontiersin.orgrsc.org This iterative process resulted in a compound with subnanomolar potency, excellent selectivity, and good metabolic stability. researchgate.netdntb.gov.ua The success of this FBDD campaign highlights its utility in generating high-quality lead compounds for GPCRs by building optimal interactions piece by piece. frontiersin.org

Stereochemical Considerations in MrgprX2 Antagonist Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological activities. google.com The interaction between a ligand and its receptor is highly specific, and even minor changes in 3D structure can significantly alter binding affinity and functional effect.

While much of the detailed stereochemical analysis for MRGPRX2 has focused on agonists, the findings underscore the receptor's stereoselectivity. For instance, the small molecule agonist (R)-ZINC-3573 is potent, while its enantiomer, (S)-ZINC-3573, is essentially inactive. nih.gov This demonstrates that the MRGPRX2 binding pocket can distinguish between stereoisomers, a principle that is equally critical for antagonist design.

Therefore, when designing and synthesizing chiral antagonists, it is imperative to separate and test individual enantiomers. A racemic mixture may contain one highly active and one inactive enantiomer, or one enantiomer could even have off-target effects. google.com The development of stereochemically pure antagonists ensures that the desired pharmacological effect is maximized and potential issues from other isomers are eliminated.

Influence of Chemical Modifications on Antagonistic Potency and Selectivity

The targeted chemical modification of a lead compound is the cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For MrgprX2 antagonists, this has been demonstrated through several successful optimization programs.

Starting with the quinazoline-based antagonist '1592 (Compound 2), researchers performed targeted modifications to improve its activity. As shown in the table below, substituting the pyridine ring of the parent compound with a thiazole (B1198619) ring (to create C9) or a furan (B31954) ring (to create C9-6) led to a significant improvement in antagonistic potency. nih.gov This demonstrates how subtle changes to a specific part of the molecule can dramatically enhance its interaction with the receptor.

CompoundRing Modification (relative to '1592)Antagonist Activity (IC₅₀)Reference
'1592 (Compound 2) Pyridine (Parent)~189 nM (Kᵢ) nih.gov
C9 ThiazoleMore potent than '1592 nih.gov
C9-6 FuranMost potent and selective in series nih.gov
C7 N/A (Inactive Control)Inactive nih.gov

Further iterative optimization strategies have yielded even more potent compounds. For example, Compound B, which emerged from multiple rounds of chemical modification of an initial HTS hit, displayed sub-nanomolar potency in blocking mast cell degranulation. nih.gov This highlights the power of sustained medicinal chemistry efforts. Similarly, the optimization of a tricyclic benzimidazole scaffold resulted in compound CB70, a highly potent antagonist with an IC₅₀ in the low nanomolar range. uni-bonn.de These examples underscore how systematic chemical modifications, guided by SAR, are crucial for developing antagonists with the high potency and selectivity required for a potential therapeutic.

CompoundScaffold TypePotency (IC₅₀)Assay TypeReference
Compound A Not Disclosed50 nMCortistatin-mediated response nih.gov
Compound B Not Disclosed2.9 nMCortistatin-mediated response nih.gov
PSB-172656 Benzo nih.govfrontiersin.orgimidazo[1,2-a]pyrimidin-4(1H)-one0.142 nM (Kᵢ)Ca²⁺ mobilization researchgate.netdntb.gov.ua
CB70 Tricyclic Benzimidazole22.5 nMβ-arrestin uni-bonn.de
GE1111 Benzo[de]isoquinoline derivativePotent activity shownN/A hku.hk

Preclinical Research Models for Mrgprx2 Antagonists

Ex Vivo Tissue Models for MrgprX2 Antagonist-3 Studies

To bridge the gap between in vitro cell culture and in vivo systems, ex vivo models using human tissue provide a more physiologically relevant context for evaluating this compound.

A sophisticated ex vivo model utilizing fresh human skin explants, often from abdominal tissue, coupled with microdialysis has been employed to study the effects of this compound in an intact tissue environment. nih.govfrontiersin.orgnih.gov This technique allows for the intradermal delivery of compounds (agonists and antagonists) via a microdialysis probe and the simultaneous collection of released biomarkers from the interstitial fluid. frontiersin.orgresearchgate.net

Using this model, researchers have demonstrated that intradermal delivery of Substance P causes a rapid, concentration-dependent release of histamine (B1213489) from resident mast cells in the skin. nih.govfrontiersin.org Perfusion of the skin with this compound potently and completely blocked this Substance P-stimulated histamine release in a concentration-dependent manner. nih.govfrontiersin.orgresearchgate.net Importantly, the antagonist alone did not induce histamine release, confirming its lack of agonist activity. frontiersin.org

These findings from ex vivo human skin preparations provide powerful pharmacological evidence that MRGPRX2 is the primary receptor responsible for mediating the response to Substance P in human skin tissue. nih.gov The success of this compound in this model strongly supports its potential for treating mast cell-driven skin disorders. researcher.lifenih.govfrontiersin.org

In Vivo Animal Models for this compound Research

The translation of in vitro findings to a complex biological system necessitates the use of in vivo animal models. These models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of MrgprX2 antagonists.

Human MRGPRX2 Knock-in (KI) Mouse Models

Due to species differences in the MRGPRX2 receptor, with the mouse ortholog being MrgprB2, humanized mouse models are indispensable for evaluating the efficacy of human-specific antagonists. researchgate.netfrontiersin.org Researchers have generated human MRGPRX2 knock-in (KI) mice to create a more relevant preclinical model. researchgate.netfrontiersin.orgnih.gov In these models, the mouse MrgprB2 gene is replaced with the human MRGPRX2 gene, allowing for the direct assessment of antagonists targeting the human receptor. upenn.edu

Studies utilizing these KI mice have demonstrated that oral administration of MRGPRX2 antagonists can effectively block itch responses induced by MRGPRX2 agonists like Compound 48/80. researchgate.netfrontiersin.org For instance, a compound referred to as Compound B completely antagonized the activation of peritoneal mast cells isolated from these KI mice and blocked the itch response when administered orally. researchgate.netfrontiersin.org These KI models provide essential proof-of-concept for the in vivo target engagement of MRGPRX2 antagonists. frontiersin.org

MrgprB2 Knockout (KO) Mouse Models

To elucidate the specific role of the endogenous mouse receptor, MrgprB2, in inflammatory processes, MrgprB2 knockout (KO) mouse models have been developed. frontiersin.orggoogle.com These models have been instrumental in confirming that certain inflammatory responses are indeed mediated by MrgprB2. medchemexpress.comfrontiersin.org For example, MrgprB2-deficient mice show significant reductions in inflammation, swelling, and itch in various disease models. frontiersin.org Studies have shown that in MrgprB2 KO mice, the inflammatory effects induced by MRGPRX2 agonists are absent, highlighting the receptor's critical role. frontiersin.orgmdpi.com

Murine Models of Mast Cell-Mediated Inflammatory Responses

Various murine models are employed to study mast cell-mediated inflammation and the effects of MrgprX2 antagonists.

DNFB-Induced Atopic Dermatitis: The 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis model is a well-established method for studying allergic contact dermatitis. nih.govdntb.gov.uasemanticscholar.org In this model, the application of DNFB to the skin of mice induces a robust inflammatory response characterized by skin thickening, erythema, and immune cell infiltration. nih.govresearchgate.net A novel small molecule MRGPRX2 antagonist, GE1111, was shown to significantly reduce these phenotypic changes in a DNFB-induced AD mouse model. nih.govresearchgate.net The antagonist worked by reducing inflammatory cytokines and restoring skin integrity. nih.govresearchgate.net Another compound, celastrol (B190767), was also found to inhibit atopic dermatitis in a DNFB-induced model by suppressing the MRGPRX2/ORAI axis. semanticscholar.org

Pseudo-Allergic Reactions: Murine models of pseudo-allergic reactions, often induced by compounds like Compound 48/80 or substance P, are used to evaluate the ability of MRGPRX2 antagonists to prevent mast cell degranulation and subsequent anaphylactic-like symptoms. nih.govnih.gov Novel small molecule MRGPRX2 antagonists have been shown to effectively block acute, systemic allergic reactions and inflammation in these models. nih.gov

Murine Models of Pruritus

Itch is a primary symptom of many inflammatory skin diseases and is known to be mediated, in part, by mast cell activation.

Behavioral Scratching Models: These models involve the intradermal injection of pruritogens, such as the MRGPRX2 agonist Compound 48/80, to induce scratching behavior in mice. researchgate.netfrontiersin.org The efficacy of MRGPRX2 antagonists is then assessed by their ability to reduce the frequency of scratching. researchgate.netfrontiersin.org As mentioned earlier, an orally active antagonist, Compound B, completely blocked the itch response to Compound 48/80 in human MRGPRX2 KI mice. researchgate.netfrontiersin.org Similarly, celastrol was shown to inhibit scratching in an acute model induced by Compound 48/80. semanticscholar.org

Mouse Peritoneal Mast Cells (MPMCs) and Peritoneal Lavage Cells

MPMCs are a readily accessible source of primary mast cells for in vitro and ex vivo studies. frontiersin.orgnih.gov Peritoneal lavage is performed to collect these cells from mice. upenn.edu

Research has shown that MRGPRX2 agonists like substance P and ciprofloxacin (B1669076) can strongly degranulate peritoneal mast cells from MRGPRX2-KI mice. frontiersin.org Antagonists can then be tested for their ability to inhibit this degranulation. For example, Compound B was shown to completely block Compound 48/80-mediated activation of peritoneal mast cells from human MRGPRX2 KI mice. frontiersin.org

AgonistAntagonistModelFinding
Compound 48/80Compound BHuman MRGPRX2 KI Mouse Peritoneal Mast CellsComplete blockade of mast cell activation. frontiersin.org
Substance P-MRGPRX2-KI Mouse Peritoneal Mast CellsStrong degranulation. frontiersin.org
Ciprofloxacin-MRGPRX2-KI Mouse Peritoneal Mast CellsStrong degranulation. frontiersin.org

Bone Marrow-Derived Mast Cells (BMMCs)

BMMCs are generated by culturing mouse bone marrow cells in the presence of specific cytokines, such as IL-3. nih.govfrontiersin.org This method allows for the generation of a large number of mast cells for in vitro experiments. nih.govfrontiersin.org

To overcome the species-specificity issue, researchers have developed a method to express functional human MRGPRX2 in murine BMMCs. nih.govfrontiersin.org This is achieved by transducing bone marrow cells from MrgprB2 knockout mice with a retrovirus encoding human MRGPRX2. upenn.eduresearchgate.net These engineered BMMCs (MRGPRX2-BMMCs) express the human receptor and respond to MRGPRX2 agonists like substance P and LL-37 by mobilizing calcium, degranulating, and producing TNF-α. nih.govfrontiersin.orgresearchgate.net This model provides a valuable tool for studying the signaling pathways of human MRGPRX2 and for screening potential antagonists. upenn.edunih.govfrontiersin.org

Cell TypeGenetic ModificationFinding
BMMCsRetroviral transduction with human MRGPRX2 in MrgprB2-/- backgroundExpress functional human MRGPRX2 and respond to agonists. nih.govfrontiersin.orgresearchgate.net

Emerging Research Directions and Future Perspectives on Mrgprx2 Antagonism

Investigation of MrgprX2 Antagonist-3 in Modulating Specific Inflammatory and Allergic Phenotypes

Research into this compound and other similar antagonists is exploring their potential across a spectrum of inflammatory and allergic conditions. The primary focus is on diseases where mast cell activation is a key driver of pathology.

Chronic Spontaneous Urticaria Research

Chronic Spontaneous Urticaria (CSU) is a condition characterized by the recurrent appearance of wheals and/or angioedema for more than six weeks. mdpi.com There is growing evidence for the involvement of MrgprX2 in CSU. nih.gov An increased number of MrgprX2-expressing mast cells have been observed in the skin of CSU patients. nih.gov Furthermore, patients with CSU show an increased sensitivity to both external and internal MrgprX2 agonists. nih.gov

Clinical trials are underway to investigate the efficacy of MrgprX2 antagonists in CSU. For instance, a global Phase 2b trial for the oral MrgprX2 antagonist EVO756 has been initiated for adults with moderate to severe CSU. biospace.comprnewswire.com This trial is designed to be Phase 3 enabling, with data anticipated in mid-2026. biospace.comprnewswire.com Another MrgprX2 antagonist, EP262, is also in Phase 2 trials for CSU. mdpi.com These studies aim to determine if blocking the MrgprX2 pathway can provide a new therapeutic option for patients whose symptoms are not adequately controlled by antihistamines. dermatologytimes.com

Table 1: MrgprX2 Antagonist Research in Chronic Spontaneous Urticaria

Compound Phase of Research Key Findings/Objectives References
EVO756Phase 2b Clinical TrialInvestigating efficacy in adults with moderate to severe CSU. biospace.comprnewswire.com biospace.com, prnewswire.com
EP262Phase 2 Clinical TrialEvaluating efficacy in patients with CSU. mdpi.com mdpi.com

Atopic Dermatitis Research

Atopic Dermatitis (AD) is a chronic inflammatory skin disease where mast cell activation contributes to the inflammatory cascade and intense itch. businesswire.com The role of MrgprX2 in AD is an active area of investigation, with evidence suggesting its involvement in the disease's pathogenesis. mdpi.com

Table 2: MrgprX2 Antagonist Research in Atopic Dermatitis

Compound Phase of Research Key Findings/Objectives References
EP262Phase 2a Clinical Trial (EASE)Evaluating safety, tolerability, and pharmacodynamics in moderate to severe AD. businesswire.com businesswire.com
EVO756Planned Phase 2b Clinical TrialTo be initiated for the treatment of atopic dermatitis. biospace.com biospace.com
GE1111Preclinical (In-vitro/In-vivo)Demonstrated therapeutic effect in AD models by reducing inflammatory cytokines and restoring skin integrity. researchgate.netfrontiersin.org researchgate.net, frontiersin.org

Rosacea Research

Rosacea is a chronic inflammatory skin condition characterized by facial erythema, papules, and pustules. nih.gov Mast cell activation mediated by MrgprX2 is considered a key element in the pathogenesis of rosacea. nih.gov The antimicrobial peptide LL-37, which is upregulated in the skin of rosacea patients, is a known agonist of MrgprX2. hku.hk Activation of MrgprX2 by LL-37 leads to mast cell degranulation and the release of inflammatory mediators, contributing to rosacea symptoms. dovepress.com

Research has shown that the number of MrgprX2-expressing mast cells is increased in the skin of rosacea patients. researchgate.net Preclinical studies are exploring the therapeutic potential of MrgprX2 antagonists in this condition. For example, a study investigating a novel MrgprX2 antagonist, GE1111, in an LL-37-induced rosacea mouse model showed promising results in reducing mast cell degranulation and skin inflammation. hku.hk Another compound, Casticin, has been shown to attenuate LL-37-induced inflammatory reactions in a rosacea-like dermatitis model by inhibiting MrgprX2-mediated mast cell activation. nih.gov

Table 3: MrgprX2 Antagonist Research in Rosacea

Compound Phase of Research Key Findings/Objectives References
GE1111Preclinical (In-vivo)Reduced mast cell degranulation and skin inflammation in an LL-37-induced rosacea mouse model. hku.hk hku.hk
CasticinPreclinical (In-vivo)Attenuated inflammatory phenotype in a rosacea-like dermatitis model by inhibiting MrgprX2. nih.gov nih.gov

Chronic Prurigo Research

Chronic Prurigo (CP) is a distinct inflammatory skin disease characterized by intensely itchy nodules. mdpi.com There is increasing evidence for the involvement of neurogenic inflammation and mast cells in the pathophysiology of CP. mdpi.com Neuropeptides like Substance P, which are agonists of MrgprX2, are found in increased levels in the skin of CP patients. mdpi.com This suggests that the MrgprX2 pathway may play a significant role in the itch and inflammation associated with this condition. nih.gov

Preclinical studies are exploring the potential of MrgprX2 antagonists as a treatment for chronic prurigo. mdpi.com The rationale is that by blocking the activation of mast cells by neuropeptides, these antagonists could alleviate the hallmark symptoms of the disease. mdpi.comfrontiersin.org

Neurogenic Inflammation Research

Neurogenic inflammation describes the inflammatory response initiated by the release of neuropeptides from sensory nerve endings. mdpi.com This process is implicated in a variety of inflammatory and allergic conditions. mdpi.com Mast cells are key players in neurogenic inflammation, as they can be activated by neuropeptides such as Substance P through the MrgprX2 receptor. mdpi.comresearchgate.net This activation leads to the release of inflammatory mediators that contribute to the characteristic signs of inflammation. researchgate.net

The development of MrgprX2 antagonists is a promising strategy for targeting neurogenic inflammation. mdpi.com By blocking the interaction between neuropeptides and mast cells, these antagonists could potentially mitigate the inflammatory cascade in diseases where neurogenic inflammation is a key driver. mdpi.com Preclinical research has demonstrated that MrgprX2 antagonists can inhibit mast cell degranulation induced by various agonists, supporting their potential use in neuroinflammatory conditions. frontiersin.org

Differentiation of Mast Cell Degranulation Pathways

Mast cell degranulation can be triggered through two main pathways: the classical IgE-mediated pathway and the non-IgE-mediated pathway, in which MrgprX2 plays a crucial role. mdpi.com Understanding the distinct mechanisms and downstream effects of these pathways is essential for developing targeted therapies.

Research has shown that MrgprX2-mediated activation leads to the release of a specific profile of mediators from mast cells. nih.gov For instance, activation of the mouse ortholog of MrgprX2, MrgprB2, results in the predominant release of tryptase with lower levels of histamine (B1213489) and serotonin. nih.gov This is different from the mediator profile released upon IgE-mediated activation. nih.gov

MrgprX2 antagonists provide a valuable tool to dissect these pathways. By selectively blocking the MrgprX2 receptor, researchers can investigate the specific contribution of this pathway to various disease phenotypes. frontiersin.org Studies have demonstrated that MrgprX2 antagonists can potently and selectively block degranulation stimulated by MrgprX2 agonists without affecting IgE-mediated responses. frontiersin.org This selectivity allows for a more precise understanding of the role of MrgprX2 in different inflammatory contexts and supports the development of therapies that specifically target non-IgE-mediated mast cell activation. frontiersin.org

Biomarker Identification for MRGPRX2-Mediated Conditions

A critical aspect of developing targeted therapies is the identification of reliable biomarkers to diagnose, determine the severity of, and predict treatment response for MRGPRX2-mediated conditions. Research has increasingly focused on identifying such biomarkers, which could pave the way for personalized medicine approaches.

Elevated serum levels of MRGPRX2 have been identified as a potential biomarker for disease severity in patients with chronic spontaneous urticaria (CSU). researchgate.net Studies have shown a positive correlation between serum MRGPRX2 levels and the Urticaria Activity Score over 7 days (UAS7). researchgate.net Furthermore, elevated MRGPRX2 levels have also been observed in patients with allergic asthma, suggesting its broader role in allergic diseases. researchgate.net In the context of iodinated contrast media-induced anaphylaxis, serum MRGPRX2 is being investigated as a potential long-term biomarker to predict such reactions. researchgate.net

In addition to the receptor itself, its endogenous ligands are also under investigation as potential biomarkers. For instance, Substance P (SP), a well-known MRGPRX2 agonist, has been found at higher levels in patients with severe CSU. researchgate.net However, the relationship between SP levels and treatment response to antihistamines appears to be complex and may not be a straightforward predictor. researchgate.net

The identification and validation of these biomarkers will be crucial for patient stratification in clinical trials and for the clinical application of MRGPRX2 antagonists like this compound.

Development of Highly Selective and Potent MRGPRX2 Antagonists

The development of highly selective and potent antagonists is a primary focus of current research to ensure efficacy while minimizing off-target effects. The promiscuous nature of MRGPRX2, which binds to a wide array of ligands, presents a challenge in designing specific inhibitors. mdpi.com

Several novel small molecule MRGPRX2 antagonists have been developed and are undergoing preclinical and clinical evaluation. For example, EVO756 is a potent and highly selective small molecule antagonist of MRGPRX2 that has demonstrated an excellent safety profile in early clinical trials and is being investigated for chronic spontaneous urticaria and atopic dermatitis. prnewswire.combiospace.com Another compound, EP262 , is a first-in-class oral MRGPRX2 antagonist that has also shown a favorable safety profile and is advancing to clinical studies for mast cell-mediated diseases. escientpharma.comescientpharma.com

Research into the structural biology of MRGPRX2 is aiding in the rational design of new antagonists. Understanding the binding pockets and the conformational changes upon ligand binding allows for the computational design and synthesis of molecules with improved affinity and selectivity. nih.gov For instance, the development of PSB-172656 was achieved through a focused, fragment-based approach, resulting in a unique class of antagonists with subnanomolar potency. springernature.com

The inhibitory activities of some of these novel antagonists have been characterized in various in vitro assays, as summarized in the table below.

CompoundTargetAssayPotency (IC50)Reference
GE1111 MRGPRX2Mast Cell Degranulation16.24 µM frontiersin.org
MRGPRX2MRGPRX2 Activation35.34 µM frontiersin.org
Compound B MRGPRX2Substance P-mediated degranulation0.42 nM frontiersin.orgnih.govnih.gov
Novel Small Molecules MRGPRX2Mast Cell Activation5-21 µM nih.gov

These studies highlight the ongoing efforts to develop a diverse chemical library of MRGPRX2 antagonists with varying potencies and properties, which will be essential for treating a range of MRGPRX2-mediated diseases.

Combination Therapies Involving MRGPRX2 Antagonists

Given the complex and multifactorial nature of many inflammatory and allergic diseases, combination therapies are a promising strategy to enhance therapeutic efficacy and address different pathological pathways simultaneously. The role of MRGPRX2 in non-IgE-mediated mast cell activation makes its antagonists ideal candidates for combination with therapies that target other inflammatory pathways. springernature.com

For conditions like chronic urticaria, where both IgE-mediated and non-IgE-mediated pathways can contribute to mast cell degranulation, a combination of an MRGPRX2 antagonist with an antihistamine or an anti-IgE therapy like omalizumab could provide a synergistic effect. While direct clinical studies on combination therapies involving specific MRGPRX2 antagonists are still emerging, the rationale is strong. For example, in atopic dermatitis, where the skin barrier is compromised and inflammation is driven by multiple factors, an MRGPRX2 antagonist could be combined with topical corticosteroids or calcineurin inhibitors to provide more comprehensive control of symptoms.

Preclinical studies with compounds like GE1111 have shown that they can reduce inflammatory cytokines and restore skin integrity in mouse models of atopic dermatitis, suggesting their potential utility in combination with other agents. frontiersin.org The development of potent and selective antagonists like PSB-172656 is expected to open new avenues for their use as monotherapy or in combination with other anti-allergic drugs for a variety of inflammatory and allergic diseases. springernature.com

As our understanding of the intricate role of MRGPRX2 in various diseases deepens, the strategic development of combination therapies will likely become a key area of clinical investigation.

Q & A

Q. What is the functional role of MRGPRX2 in mast cell-mediated immune responses, and how does MrgprX2 antagonist-3 modulate this pathway?

MRGPRX2 is a G protein-coupled receptor expressed on mast cells that mediates pseudo-allergic reactions and inflammatory responses via degranulation (histamine, tryptase) triggered by cationic ligands like neuropeptides, antimicrobial peptides, and certain drugs . This compound inhibits receptor activation by competitively binding to the extracellular domain, blocking ligand-induced calcium flux and mast cell degranulation. Key experimental approaches include:

  • Calcium flux assays (Fluo-4 dye) to measure intracellular Ca²⁺ surges post-receptor activation .
  • Degranulation assays (CD63 surface expression via flow cytometry) to quantify inhibitory efficacy .
  • Ligand displacement studies using radiolabeled agonists to assess antagonist binding affinity .

Q. Which in vitro models are validated for evaluating this compound's specificity and potency?

  • Primary human mast cells (PBCMCs) : Cultured from CD34⁺ progenitors, these cells retain endogenous MRGPRX2 expression and physiological degranulation responses .
  • Rat basophilic leukemia (RBL-2H3) cells : Engineered to stably express human MRGPRX2, enabling high-throughput screening of antagonists .
  • HEK293 cells : Transfected with MRGPRX2 for ligand-binding studies and receptor internalization assays .

Advanced Research Questions

Q. How do genetic variants in MRGPRX2 (e.g., G165E, D184H) influence antagonist efficacy, and what methodologies address these functional discrepancies?

Natural missense variants (e.g., G165E, D184H) in MRGPRX2’s extracellular loop/transmembrane domains disrupt ligand binding and render the receptor non-functional . To assess antagonist compatibility:

  • Site-directed mutagenesis : Introduce variants into MRGPRX2-expressing cell lines and compare antagonist IC₅₀ values against wild-type receptors .
  • Structural modeling : Use cryo-EM or molecular docking (e.g., AutoDock Vina) to map antagonist interactions with variant-specific conformational changes .
  • Functional rescue experiments : Co-express wild-type and mutant receptors to test dominant-negative effects on antagonist activity .

Q. What strategies resolve contradictory data in MRGPRX2 antagonist studies, such as calcium signaling without degranulation?

Discrepancies between calcium flux and degranulation may arise from partial receptor activation or off-target effects. Methodological solutions include:

  • Multi-parametric analysis : Simultaneously measure calcium flux (Fluo-4), degranulation (β-hexosaminidase release), and cytokine secretion (ELISA) to confirm pathway-specific inhibition .
  • Genetic silencing : Use Dicer-substrate siRNA to transiently knock down MRGPRX2 in mast cells and validate antagonist specificity .
  • Ligand cross-competition assays : Test antagonist efficacy against diverse MRGPRX2 agonists (e.g., substance P, icatibant) to rule out ligand bias .

Q. How can structural insights from MRGPRX2-antagonist complexes guide the design of next-generation inhibitors?

  • Molecular docking : Identify critical binding residues (e.g., ASP-174 in MRGPRX2’s second extracellular loop) using antagonist-receptor co-crystal structures or homology models .
  • Pharmacophore mapping : Define electrostatic/hydrophobic features required for high-affinity binding (e.g., positively charged moieties to counteract MRGPRX2’s anionic ligand-binding pocket) .
  • Dynamic simulations : Perform molecular dynamics (MD) simulations to predict antagonist stability and residence time within the receptor cavity .

Methodological Considerations

Q. What controls are essential for ensuring reproducibility in MRGPRX2 antagonist studies?

  • Negative controls : MRGPRX2-knockout mast cells or cells treated with non-targeting siRNA .
  • Positive controls : Known MRGPRX2 agonists (e.g., compound 48/80) and antagonists (e.g., EP262) .
  • Pharmacological validation : Dose-response curves with at least three independent replicates to calculate potency (EC₅₀/IC₅₀) and selectivity (e.g., MRGPRX1/X3 cross-reactivity) .

Key Research Gaps

  • In vivo validation : Limited data on this compound’s pharmacokinetics and efficacy in murine models of chronic urticaria or atopic dermatitis .
  • Genetic heterogeneity : Population-level variability in MRGPRX2 ligand sensitivity remains underexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.